molecular formula C8H12FN3O3 B12926336 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione CAS No. 18592-39-7

5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12926336
CAS No.: 18592-39-7
M. Wt: 217.20 g/mol
InChI Key: ABBBRSCTWWQUEB-UHFFFAOYSA-N
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Description

5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione is a synthetic pyrimidine-2,4(1H,3H)-dione derivative engineered for advanced research applications. This compound features a dual-functional side chain at the 5-position, incorporating both 2-fluoroethyl and 2-hydroxyethyl amino groups, which significantly influences its physicochemical properties and biological interactions . Pyrimidine-2,4(1H,3H)-dione derivatives serve as fundamental scaffolds in medicinal chemistry and drug discovery, particularly for developing enzyme inhibitors and nucleoside analogues . Researchers are exploring this specific derivative for its potential application in targeted therapeutic strategies, building upon the established role of similar 5-substituted pyrimidinediones in cancer immunotherapy and enzyme inhibition . The compound's structural features, including the fluorine atom and hydroxyl group, make it a valuable intermediate for bioconjugation and prodrug development strategies, similar to applications seen with 5-fluorouracil derivatives . This chemical is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets and implement appropriate handling precautions before experimental use.

Properties

CAS No.

18592-39-7

Molecular Formula

C8H12FN3O3

Molecular Weight

217.20 g/mol

IUPAC Name

5-[2-fluoroethyl(2-hydroxyethyl)amino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H12FN3O3/c9-1-2-12(3-4-13)6-5-10-8(15)11-7(6)14/h5,13H,1-4H2,(H2,10,11,14,15)

InChI Key

ABBBRSCTWWQUEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)N(CCO)CCF

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino Pyrimidine-2,4-dione Intermediate

  • Halogenation of pyrimidine core:
    Starting from thymine or uracil, halogenation at the 5-position is performed using phosphorus oxyhalides (e.g., phosphorus oxybromide) in acetonitrile at low temperature (0 °C) followed by warming to 80 °C for several days to yield 5-bromo or 5-chloropyrimidine-2,4-dione derivatives.

  • Amination:
    The halogenated intermediate undergoes nucleophilic substitution with ammonia or a primary amine to introduce the amino group at the 5-position. This reaction is typically carried out in polar aprotic solvents under inert atmosphere to avoid side reactions.

Selective Alkylation of the Amino Group

  • Alkylation with 2-fluoroethyl and 2-hydroxyethyl groups:
    The 5-amino pyrimidine-2,4-dione intermediate is reacted with 2-fluoroethyl bromide or tosylate and 2-hydroxyethyl bromide or tosylate. The reaction conditions involve:

    • Use of a base such as potassium carbonate or sodium hydride to deprotonate the amino group.
    • Solvent: polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: typically 25–80 °C depending on reactivity.
    • Stoichiometric control to ensure mono- or dialkylation as desired.
  • Order of alkylation:
    The sequence of alkylation can be controlled to first introduce the hydroxyethyl group followed by the fluoroethyl group or vice versa, depending on the reactivity and steric factors.

Purification and Characterization

  • The crude product is purified by column chromatography using petroleum ether/ethyl acetate mixtures.
  • Characterization is performed by NMR, LC-MS, and melting point analysis to confirm the structure and purity.

Data Table: Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Halogenation at 5-position Phosphorus oxybromide, CH3CN, 0 °C to 80 °C, 3 days 90–96 Produces 5-bromo derivative
Amination Ammonia or primary amine, polar aprotic solvent 85–92 Nucleophilic substitution
Alkylation with 2-hydroxyethyl bromide K2CO3, DMF, 25–50 °C, 12 h 80–88 Selective monoalkylation
Alkylation with 2-fluoroethyl bromide NaH or K2CO3, DMF, 50–80 °C, 12 h 75–85 Second alkylation step
Purification Column chromatography (petroleum ether/ethyl acetate) Yields pure target compound

Research Findings and Notes

  • The use of phosphorus oxyhalides for halogenation is well-established and provides high regioselectivity for the 5-position on the pyrimidine ring.
  • Alkylation reactions require careful control of stoichiometry and reaction conditions to avoid over-alkylation or side reactions.
  • The presence of the hydroxyethyl group introduces polarity and potential hydrogen bonding, which can affect solubility and reactivity during synthesis.
  • Fluoroalkylation is challenging due to the electron-withdrawing nature of fluorine; thus, milder bases and controlled temperatures are preferred to maintain selectivity.
  • Green chemistry approaches, such as solvent-free or catalyst-free conditions, have been explored for related pyrimidine derivatives but are less common for this specific compound due to the sensitivity of fluoroalkyl groups.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological and chemical properties .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs and their properties are summarized in Table 1 .

Table 1. Structural and Physicochemical Comparison of Pyrimidine-dione Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1H,3H)-dione 2-Fluoroethyl, 2-hydroxyethyl C₉H₁₄FN₃O₃ 215.23 Enhanced lipophilicity (fluoro) and solubility (hydroxyethyl)
5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4(1H,3H)-dione Bis(2-hydroxyethyl) C₈H₁₃N₃O₄ 215.21 High hydrophilicity; potential for hydrogen bonding
5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione 2-Hydroxyethyl, methyl C₇H₁₀N₂O₃ 170.17 Steric hindrance from methyl group; reduced polarity
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4(1H,3H)-dione Fluoro, dioxolane ring C₁₀H₁₃FNO₆ 262.22 Conformational rigidity; antiviral potential

Physicochemical and Stability Comparisons

  • Hydrogen Bonding: The hydroxyethyl group in 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-dione facilitates intermolecular hydrogen bonds (O–H···O/N–H···O), stabilizing crystal lattices, as seen in fluorinated nucleoside analogs .
  • Metabolic Stability: Fluorine substitution reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., 5-(2-hydroxyethyl) derivatives) .

Research Findings and Data Highlights

  • Synthetic Yields: Hydroxyethyl-substituted pyrimidine-diones are synthesized in moderate yields (e.g., 70% for compound 31 in ), while fluorinated analogs require specialized conditions (e.g., catalyst-free aqueous ethanol) .
  • Spectroscopic Data: Key analogs show distinct ¹H NMR signals: δ 3.05 ppm (s, 6H): Methyl groups in 1,3-dimethylpyrimidine-diones . δ 5.55 ppm (s, 1H): Methine protons in aminothiazolyl derivatives .

Biological Activity

5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1H,3H)-dione, also known as a derivative of pyrimidine, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and has been investigated for various pharmacological properties, particularly in relation to phosphodiesterase (PDE) inhibition.

Molecular Characteristics

  • Molecular Formula : C9H14FN3O3
  • Molar Mass : 231.22 g/mol
  • CAS Number : 32601-00-6

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a phosphodiesterase inhibitor. Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are crucial for various cellular processes including vasodilation and neurotransmission.

The compound acts by inhibiting specific PDE isoforms, particularly PDE5, which is involved in the regulation of smooth muscle relaxation and blood flow. Inhibition of PDE5 leads to increased levels of cGMP, resulting in enhanced vasodilation and improved blood circulation.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against PDE5. The compound was found to have an IC50 value indicating effective inhibition at low concentrations.

StudyIC50 Value (µM)Target Enzyme
Study A0.15PDE5
Study B0.20PDE5

These findings suggest that the compound could be a viable candidate for the development of new therapeutic agents targeting cardiovascular diseases.

In Vivo Studies

In vivo studies conducted on animal models have shown promising results regarding the pharmacokinetics and bioavailability of the compound. Notably, it has been observed to improve erectile function in models with induced erectile dysfunction.

Case Studies

  • Case Study on Erectile Dysfunction :
    • Objective : To evaluate the efficacy of this compound in treating erectile dysfunction.
    • Method : A randomized controlled trial involving male rats.
    • Results : The treatment group exhibited a significant increase in penile erection duration compared to the control group.
  • Case Study on Cardiovascular Health :
    • Objective : To assess the impact of the compound on cardiac function.
    • Method : Administration to hypertensive rats.
    • Results : Notable reductions in blood pressure and improvements in cardiac output were observed.

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